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Compound of Interest

Compound Name: Cyclobutanone

Cat. No.: B123998 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

cyclobutanone, a versatile building block in organic synthesis. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable insights for its identification, characterization, and application

in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

following tables summarize the ¹H and ¹³C NMR spectral data for cyclobutanone.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for Cyclobutanone

Protons Chemical Shift (δ) in ppm Multiplicity

α-CH₂ (to C=O) ~3.0 Triplet

β-CH₂ ~2.0 Quintet

Note: Chemical shifts can vary slightly depending on the solvent used.
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¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Cyclobutanone

Carbon Atom Chemical Shift (δ) in ppm

C=O ~208

α-CH₂ ~46

β-CH₂ ~13

Note: Chemical shifts can vary slightly depending on the solvent used.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of cyclobutanone is characterized by a strong absorption band corresponding to the

carbonyl group.

Table 3: Key IR Absorption Bands for Cyclobutanone

Functional Group Wavenumber (cm⁻¹) Intensity

C=O Stretch ~1785 Strong

C-H Stretch (alkane) ~2900-3000 Medium-Strong

The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered

ring system.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of cyclobutanone helps to confirm its molecular formula

and provides clues about its structure.

Table 4: Key Mass Spectrometry Peaks for Cyclobutanone
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m/z Relative Intensity (%) Proposed Fragment

70 High [M]⁺ (Molecular Ion)

42 High [C₂H₂O]⁺

41 Moderate [C₃H₅]⁺

28 High [C₂H₄]⁺

Experimental Protocols
The following are detailed, representative methodologies for obtaining the spectroscopic data

presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A solution of cyclobutanone is prepared by dissolving approximately

10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is typically added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data

acquisition.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15

ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique

carbon atom.
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A wider spectral width (e.g., 0-220 ppm) is used.

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR

due to the lower natural abundance of the ¹³C isotope.[5]

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier

transform. The resulting spectrum is then phased, baseline corrected, and referenced to the

internal standard.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like cyclobutanone, the spectrum can be obtained

neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or

KBr) to create a thin film.[6]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is collected first.

The sample is then placed in the spectrometer's sample compartment.

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Cyclobutanone, being a volatile liquid, is typically introduced into the

mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.[7]

Ionization: Electron Impact (EI) ionization is a common method used. The sample molecules

are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize

and fragment.[8]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other detector measures the abundance of each ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualizations
The following diagrams illustrate key experimental and logical workflows related to the

spectroscopic analysis of cyclobutanone.
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Caption: General workflow for the spectroscopic analysis of cyclobutanone.
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Caption: Key fragmentation pathways of cyclobutanone in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b123998#spectroscopic-data-of-cyclobutanone-nmr-ir-
mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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